molecular formula C8H19NO B13987598 O-(2-Ethylhexyl)hydroxylamine CAS No. 83670-47-7

O-(2-Ethylhexyl)hydroxylamine

Cat. No.: B13987598
CAS No.: 83670-47-7
M. Wt: 145.24 g/mol
InChI Key: YESCRCMTIFYLAW-UHFFFAOYSA-N
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Description

O-(2-Ethylhexyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -OH group attached to a nitrogen atom. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2-Ethylhexyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-ethylhexanol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. One such method includes the use of electrodialysis coupled with oxime hydrolysis. This process integrates oxime hydrolysis, hydroxylamine protonation, and separation into a single system, providing efficient mass transfer and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

O-(2-Ethylhexyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Scientific Research Applications

O-(2-Ethylhexyl)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Ethylhexyl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrophenylhydroxylamine (DPH)
  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)

Uniqueness

O-(2-Ethylhexyl)hydroxylamine is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where other hydroxylamines may not be as effective .

Properties

CAS No.

83670-47-7

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

O-(2-ethylhexyl)hydroxylamine

InChI

InChI=1S/C8H19NO/c1-3-5-6-8(4-2)7-10-9/h8H,3-7,9H2,1-2H3

InChI Key

YESCRCMTIFYLAW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CON

Origin of Product

United States

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